1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(2-Chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxamide moiety linked to a pyridin-3-ylmethyl group. The compound’s dual pyridine rings and chlorine substituent contribute to its electronic and steric properties, which are critical for molecular interactions in biological systems.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-16-5-1-2-6-17(16)27-19(15-7-10-22-11-8-15)18(25-26-27)20(28)24-13-14-4-3-9-23-12-14/h1-12H,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATPQEYLJPCKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The chlorophenyl and pyridine groups are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring and pyridinyl groups are susceptible to oxidation. Under controlled conditions:
- Pyridine ring hydroxylation : Reaction with KMnO₄ in acidic medium (H₂SO₄/H₂O) oxidizes pyridin-4-yl to pyridin-4-ol derivatives. This reaction proceeds via electrophilic substitution, with yields ranging from 60–75% depending on reaction time and temperature.
- Triazole ring oxidation : Treatment with CrO₃ in acetic acid leads to ring-opening, forming a carboxylic acid derivative (N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid ) with 85% efficiency.
Reduction Reactions
The carboxamide group and aromatic chlorophenyl moiety participate in reductive transformations:
- Amide reduction : Using LiAlH₄ in anhydrous THF reduces the carboxamide to a primary amine (1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-methanamine ) with 90% yield.
- Dehalogenation : Catalytic hydrogenation (H₂/Pd-C ) removes the 2-chlorophenyl group, yielding 1-phenyl-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (70% yield).
Substitution Reactions
The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | 120°C, 12 h | 1-(2-aminophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | 55% |
| NaOMe/MeOH | Reflux, 6 h | 1-(2-methoxyphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | 68% |
Cross-Coupling Reactions
The triazole ring acts as a directing group for transition-metal-catalyzed couplings:
- Suzuki-Miyaura coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces substituents at the triazole C-5 position (85–92% yields) .
- Buchwald-Hartwig amination : Using Pd₂(dba)₃ and Xantphos, the 2-chlorophenyl group undergoes C–N bond formation with amines (e.g., morpholine), achieving 75% yield .
Comparative Reaction Analysis
A comparative study of substituent effects on reactivity is summarized below:
Key Findings from Research
- Synthetic utility : The compound serves as a versatile intermediate for generating analogs via oxidation, reduction, and cross-coupling, enabling rapid diversification in drug discovery .
- Stability : The triazole ring remains intact under acidic/basic conditions (pH 2–12) but degrades in strongly oxidizing environments (e.g., HNO₃).
- Mechanistic insights : DFT studies reveal that the electron-deficient triazole core lowers the activation energy for NAS at the 2-chlorophenyl group.
Scientific Research Applications
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is a heteroaryl boronic ester widely used in organic synthesis, especially the Suzuki-Miyaura cross-coupling reaction for carbon-carbon bond formation. It is characterized by its stability and reactivity, making it a crucial intermediate in synthesizing pharmaceuticals and agrochemicals. The compound features a pyridine ring with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a boronic acid pinacol ester at the 4-position. The pinacol ester protects the boronic acid, enhancing its stability and ease of handling.
Scientific Applications
5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is used across medicinal chemistry, agrochemicals, and material science due to its ability to form complex organic molecules. Boronic acid derivatives can participate in cross-coupling reactions, which are essential for constructing complex molecular architectures in organic synthesis.
Suzuki-Miyaura Coupling Reactions The primary mechanism of action involves participation in cross-coupling reactions, crucial for constructing complex organic frameworks in pharmaceuticals and agrochemicals.
- Carbon-Carbon Bond Formation The compound is particularly useful in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
- Reaction Types It undergoes Suzuki-Miyaura cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form a carbon-carbon bond.
Synthesis Methods
- 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester can be synthesized from commercially available starting materials using various synthetic routes.
- The synthesis typically involves reacting 2-chloro-5-methoxypyridine with a boron-containing reagent via hydroboration, followed by oxidation to yield the boronic acid.
Applications in Scientific Research
- Building Block Used as a building block in synthesizing complex organic molecules.
- Reaction Participation Known for its ability to participate in cross-coupling reactions, which are fundamental in organic synthesis for constructing complex molecular architectures.
- Pharmaceuticals and Agrochemicals It plays a significant role in creating complex organic frameworks in pharmaceuticals and agrochemicals.
Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have gained prominence in medicinal chemistry .
- Stability and Non-Toxicity Boronic acid is a stable, generally non-toxic group that is easily synthesized, making it useful in several synthetic reactions .
N-dipeptidyl boronic acid is used to treat multiple myeloma, and Vaborbactam, a cyclic boronic acid, is used with antibiotics to treat urinary, abdominal, and lung infections .
Other Boronic Acid Pinacol Esters
Other boronic acid pinacol esters also have various applications :
- Thiocarbonic acid O-tert-butyl ester S-Phenylboronic acid, pinacol ester Molecular Formula: C17H25BO4S.
- Phenylboronic acid-2-thiol, pinacol ester Molecular Formula: C12H17BO2S.
- 4-[2-(1H-Pyrazol-1-yl)ethoxy]benzeneboronic acid, pinacol ester Molecular Formula: C17H23BN2O3.
- 2-Formyl-4-hydroxy-5-methoxyphenylboronic acid, pinacol ester Molecular Formula: C14H19BO5.
- 4-methoxy-5-hydroxybenzaldehyde-2-boronic acid, pinacol ester Molecular Formula: C14H19BO5.
Chemical Reactions
2-Chloro-5-methoxypyridine-4-boronic acid undergoes several chemical reactions:
- Suzuki-Miyaura Cross-Coupling Couples with an aryl or vinyl halide using a palladium catalyst to form a carbon-carbon bond.
- Oxidation The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
- Substitution The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reagents and Conditions
- Palladium Catalysts Used in Suzuki-Miyaura cross-coupling reactions.
- Oxidizing Agents Hydrogen peroxide or sodium perborate are used for oxidation reactions.
- Nucleophiles Amines or thiols are used for substitution reactions.
Major Products
- Biaryl Compounds Formed from Suzuki-Miyaura cross-coupling reactions.
- Boronic Esters Formed from oxidation reactions.
- Substituted Pyridines Formed from substitution reactions.
Biological Activities
Boronic acids exhibit several biological activities:
- Anticancer Activity Boronic acids possess anticancer properties by inhibiting enzymes involved in cancer progression. Derivatives exhibit cytotoxic effects on cancer cell lines like breast cancer (MCF-7) and prostate cancer cells.
- Antibacterial Properties Boronic acids are known for their antibacterial activity and can inhibit the growth of pathogenic bacteria like Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Enzyme Inhibition
- Acetylcholinesterase : Moderate inhibition observed, which is significant for potential applications in treating neurodegenerative diseases.
- Butyrylcholinesterase : Stronger inhibition compared to acetylcholinesterase, suggesting potential use in Alzheimer's disease therapy.
- Antioxidant Activity : Shows promising antioxidant properties, which can protect cells from oxidative stress.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The chlorophenyl and pyridine groups may interact with biological membranes, influencing cell signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs vary primarily in substituent patterns on the triazole core, aromatic rings, and side chains. Below is a detailed comparison with key derivatives:
Table 1: Comparative Analysis of Structural Analogues
Key Findings from Comparative Studies
Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Heterocyclic Ring Variations :
- Pyridine vs. Pyrazole Cores: Triazole derivatives (target compound) show stronger hydrogen-bonding capacity compared to pyrazole-based analogs (e.g., ) due to the triazole’s nitrogen-rich structure .
- Pyridine Substitution Position: Pyridin-4-yl (target) vs. pyridin-2-yl () alters π-stacking interactions; pyridin-4-yl’s nitrogen is positioned for better receptor engagement .
Side Chain Modifications :
- The pyridin-3-ylmethyl group in the target compound may facilitate interactions with aromatic residues in enzyme active sites, whereas bulkier substituents (e.g., 3-phenylpropyl in ) could sterically hinder binding .
- Carbamate-linked derivatives () exhibit slower hydrolysis rates compared to carboxamides but may reduce bioavailability due to increased polarity .
Molecular Weight and Solubility: The target compound’s molecular weight (433.86) is intermediate among analogs, balancing solubility and membrane penetration. Dimethylamino-substituted derivatives () have higher solubility but lower lipophilicity .
Q & A
What synthetic strategies are recommended for preparing this triazole-carboxamide derivative?
Basic Research Question
The synthesis of this compound involves a multi-step approach, typically starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent functionalization includes coupling reactions to introduce the 2-chlorophenyl and pyridylmethyl substituents. For example, describes a similar pyrazole-carboxamide synthesis using condensation reactions between activated carbonyl intermediates and amines under reflux conditions in aprotic solvents like DMF or THF. Purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate high-purity products (>95% by HPLC) .
How can crystallographic data inform conformational analysis of this compound?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and torsional conformations. and highlight monoclinic crystal systems (space group P21/c) with key parameters such as a = 9.0032 Å, b = 20.1001 Å, and β = 92.003°. These data reveal the planar geometry of the triazole ring and the spatial orientation of substituents, which influence intermolecular interactions (e.g., hydrogen bonding between the carboxamide NH and pyridyl N atoms). Such structural insights guide computational modeling and solubility predictions .
What computational methods optimize molecular docking studies for target identification?
Advanced Research Question
Conformational sampling using semi-empirical methods (e.g., AM1) or density functional theory (DFT) is essential to identify low-energy conformers. demonstrates that protonation states significantly affect binding poses; for instance, the N-protonated form of a related pyrazole-carboxamide exhibited higher stability in the CB1 receptor’s active site. Unified pharmacophore models integrating steric and electrostatic fields (via CoMFA) can validate docking results. Key parameters include grid spacing (2.0 Å) and Lennard-Jones potentials for van der Waals interactions. Cross-validation (e.g., leave-one-out r²cv > 0.5) ensures model robustness .
How should researchers address contradictions in structure-activity relationship (SAR) data for pyridyl substituents?
Advanced Research Question
Discrepancies in SAR often arise from off-target effects or divergent binding modes. resolved similar issues by synthesizing analogs with systematic substitutions (e.g., replacing 4-pyridyl with 3-pyridyl) and testing them in parallel assays (e.g., kinase inhibition and cytotoxicity). CoMFA contour maps (steric, electrostatic) can identify regions where bulky or electronegative groups enhance/reduce activity. For example, the C5 aromatic ring in ’s compound contributed to antagonist activity by occupying a hydrophobic pocket, while C3 substituents modulated inverse agonism .
What in vivo models are suitable for pharmacokinetic (PK) profiling?
Advanced Research Question
Rodent xenograft models (e.g., NIH3T3/TPR-Met or U-87 MG) are widely used to evaluate tumor growth inhibition and bioavailability. achieved oral efficacy with a pyrazole-based c-Met inhibitor (17, AMG 458) by optimizing logP (2.5–3.5) and plasma protein binding (<90%). Key PK parameters include AUC (area under the curve), Cmax, and half-life (t½), measured via LC-MS/MS. Dosing regimens (e.g., 50 mg/kg twice daily) should balance efficacy with minimal body weight loss .
Which spectroscopic techniques are optimal for structural validation?
Basic Research Question
High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., m/z 471.76 for C23H17Cl3N4O), while ¹H/¹³C NMR identifies substituent positions. For example, the pyridyl protons resonate at δ 8.5–9.0 ppm, and the triazole NH appears as a broad singlet near δ 10.2 ppm. IR spectroscopy verifies carboxamide C=O stretching (~1680 cm⁻¹) and NH bending (~1550 cm⁻¹). ’s crystallographic data complement these methods by resolving tautomeric ambiguities .
How can metabolic stability be improved for this compound?
Advanced Research Question
Blocking metabolic hotspots (e.g., N-methylation or fluorination of labile positions) enhances stability. avoided active metabolites by replacing a hydroxyalkyl side chain with a methyl group, reducing CYP450-mediated oxidation. In vitro assays using liver microsomes (human/rat) and LC-MS metabolite identification guide structural modifications. LogD adjustments (2.0–3.5) balance solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
